(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride
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Overview
Description
“(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride” is a chemical compound . Its IUPAC name is "(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furo[3,4-c]pyrrol ring system . The InChI code for this compound is "1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.6 . Its melting point is between 192-194 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Derivative Studies
- The chemical compound (3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one; hydrochloride is involved in the synthesis of various derivatives and complexes. Research by Sarıpınar, Karatas, and Ilhan (2007) demonstrates reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives, indicating its role in creating diverse chemical structures (Sarıpınar et al., 2007).
Synthesis of Allylamines and Pyrrolidines
- Another application involves the synthesis of allylamines and pyrrolidines. Gajda and Zwierzak (1986) describe a process where the 1,4-adducts obtained from diethyl N,N-dichlorophosphoramidate and 1,3-dienes can be used to synthesize δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines, highlighting the compound's utility in creating pharmacologically relevant structures (Gajda & Zwierzak, 1986).
Structural Investigations of Phosphazene Derivatives
- Ilter et al. (2007) conducted structural investigations of novel mono-, di-, and tri-spirocyclic phosphazene derivatives, involving reactions with N3P3Cl6 and N/O donor-type N-alkyl-o-hydroxybenzyl- and o-hydroxynaphthylamines. This study demonstrates the compound's role in the development of spirocyclic phosphazene derivatives, which have potential applications in material science and pharmacology (Ilter et al., 2007).
Application in Crystallography
- The compound is also used in crystallography studies. Quiroga, Gálvez, Cobo, and Glidewell (2013) investigated the crystal structures of certain methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, illustrating its significance in understanding molecular conformations and intermolecular interactions (Quiroga et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(3aR,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOAQBCMMKJMQP-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)C2CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC(=O)[C@H]2CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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